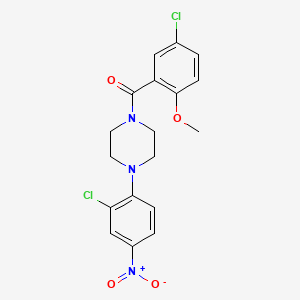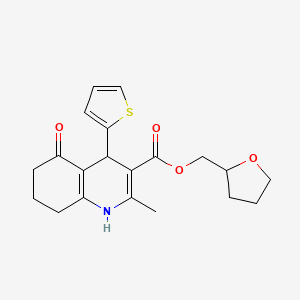
N-(6-bromo-4-quinazolinyl)norleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-bromo-4-quinazolinyl)norleucine, also known as BQN, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit glutamate transporters. Glutamate is an important neurotransmitter that plays a crucial role in various physiological processes, including learning, memory, and synaptic plasticity. However, excessive glutamate release can lead to neurotoxicity and is implicated in various neurological disorders, such as stroke, epilepsy, and Alzheimer's disease. Thus, the development of compounds that can modulate glutamate transporters has been of great interest to researchers in the field of neuroscience.
作用机制
N-(6-bromo-4-quinazolinyl)norleucine acts as a selective inhibitor of glutamate transporters, particularly the excitatory amino acid transporter subtype 3 (EAAT3). EAAT3 is primarily expressed in neurons and is responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAAT3, this compound increases extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context. For example, in the case of stroke, this compound-mediated inhibition of EAAT3 can reduce excitotoxicity and improve neuronal survival. However, in the case of epilepsy, increased extracellular glutamate levels can exacerbate seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various experimental systems. For example, this compound has been found to increase the release of dopamine in the striatum, suggesting a potential role in the treatment of Parkinson's disease. This compound has also been shown to reduce the expression of inflammatory cytokines in microglia, suggesting a potential role in the treatment of neuroinflammatory disorders.
实验室实验的优点和局限性
One of the major advantages of N-(6-bromo-4-quinazolinyl)norleucine is its selectivity for glutamate transporters, which allows for precise modulation of glutamate signaling without affecting other neurotransmitter systems. However, one of the limitations of this compound is its relatively low potency, which requires high concentrations to achieve significant effects. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental systems.
未来方向
There are several potential future directions for research on N-(6-bromo-4-quinazolinyl)norleucine and its derivatives. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could have greater therapeutic potential for neurological disorders. Another area of interest is the investigation of the long-term effects of this compound on glutamate signaling and synaptic plasticity, particularly in the context of learning and memory. Finally, the use of this compound in combination with other compounds, such as NMDA receptor antagonists, could provide a more comprehensive approach to modulating glutamate signaling in neurological disorders.
合成方法
N-(6-bromo-4-quinazolinyl)norleucine was first synthesized by Kanner and colleagues in 1994 using a multi-step synthetic route. The synthesis involves the reaction of 6-bromo-4-quinazolinone with L-norleucine in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC). The resulting compound is then purified by column chromatography to obtain the final product.
科学研究应用
N-(6-bromo-4-quinazolinyl)norleucine has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. For example, this compound has been shown to protect against ischemic brain injury in animal models of stroke by inhibiting glutamate transporters and reducing excitotoxicity. Similarly, this compound has been found to have anticonvulsant effects in animal models of epilepsy by reducing glutamate release and enhancing GABAergic transmission.
属性
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-2-3-4-12(14(19)20)18-13-10-7-9(15)5-6-11(10)16-8-17-13/h5-8,12H,2-4H2,1H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNFTKZYDJXRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-phenyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206216.png)

![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5206228.png)
![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)

![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5206252.png)
![3-{[(3-acetylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5206261.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5206269.png)

![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5206293.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5206295.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5206307.png)